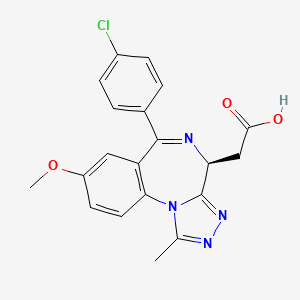
Ácido I-BET762
Descripción general
Descripción
El ácido I-BET762, también conocido como ácido molibresib, es un derivado del I-BET762. Es un potente inhibidor de las proteínas bromodominio y extra-terminal (BET), que son lectores epigenéticos involucrados en la regulación de la expresión génica. Las proteínas BET reconocen residuos de lisina acetilados en las colas de histonas, facilitando la interacción entre la cromatina y la maquinaria de transcripción. El ácido I-BET762 ha mostrado promesa en el tratamiento de varios cánceres y enfermedades inflamatorias .
Aplicaciones Científicas De Investigación
El ácido I-BET762 tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como ligando en la síntesis de moléculas PROTAC que se dirigen a las proteínas BET.
Biología: Investigado por su papel en la modulación de la expresión génica mediante la inhibición de las proteínas BET.
Medicina: En ensayos clínicos para el tratamiento de cánceres, incluido el carcinoma nuclear de la línea media del testículo, y enfermedades inflamatorias.
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y como compuesto de herramienta en el descubrimiento de fármacos
Mecanismo De Acción
El ácido I-BET762 ejerce sus efectos uniéndose a los bromodominios de las proteínas BET, evitando así su interacción con los residuos de lisina acetilados en las colas de histonas. Esta inhibición interrumpe el reclutamiento de la maquinaria de transcripción a la cromatina, lo que lleva a la regulación a la baja de la expresión génica. Los objetivos moleculares incluyen BRD2, BRD3 y BRD4, que son reguladores clave de los procesos de transcripción .
Compuestos similares:
Molibresib (I-BET762): Un potente inhibidor BET con una afinidad de unión y un mecanismo de acción similares.
JQ1: Otro inhibidor BET con una estructura química diferente pero actividad biológica similar.
OTX015: Un inhibidor BET en fase clínica con aplicaciones en terapia del cáncer
Unicidad: El ácido I-BET762 es único debido a sus modificaciones específicas que mejoran su afinidad de unión y selectividad para las proteínas BET. Su parte de ácido carboxílico permite reacciones de conjugación, lo que lo convierte en una herramienta valiosa en la síntesis de moléculas PROTAC .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
I-BET762 carboxylic acid plays a crucial role in biochemical reactions by inhibiting the activity of BRD4, a protein that recognizes acetylated lysine residues on histone tails and regulates gene expression. The compound interacts with the bromodomains of BRD4, preventing it from binding to acetylated histones and thereby modulating the transcription of target genes . This interaction disrupts the recruitment of transcriptional machinery to chromatin, leading to changes in gene expression patterns. Additionally, I-BET762 carboxylic acid can be used to synthesize PROTAC molecules, which are designed to degrade target proteins through the ubiquitin-proteasome system .
Cellular Effects
I-BET762 carboxylic acid exerts significant effects on various types of cells and cellular processes. By inhibiting BRD4, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, I-BET762 carboxylic acid has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . It also affects the expression of genes involved in cell survival, differentiation, and immune response. The compound’s impact on cell signaling pathways, such as the MYC oncogene pathway, further underscores its potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
The molecular mechanism of I-BET762 carboxylic acid involves its binding interactions with the bromodomains of BRD4. By occupying the acetyl-lysine binding pocket, the compound prevents BRD4 from recognizing and binding to acetylated histones . This inhibition disrupts the formation of transcriptional complexes and leads to changes in gene expression. Additionally, I-BET762 carboxylic acid can inhibit the recruitment of other transcriptional regulators, such as the Mediator complex, to chromatin, further modulating transcriptional activity . The compound’s ability to inhibit BRD4 also results in the downregulation of oncogenes and other genes critical for cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of I-BET762 carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that I-BET762 carboxylic acid remains stable under specific storage conditions, such as -20°C for up to two years . Its activity may decrease over time due to degradation or changes in its chemical structure. Long-term exposure to I-BET762 carboxylic acid in in vitro and in vivo studies has demonstrated sustained inhibition of BRD4 activity, leading to prolonged changes in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of I-BET762 carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits BRD4 activity and modulates gene expression without causing significant toxicity . At higher doses, I-BET762 carboxylic acid may exhibit toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.
Metabolic Pathways
I-BET762 carboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation and conjugation of I-BET762 carboxylic acid, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of I-BET762 carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in the nucleus, where it exerts its inhibitory effects on BRD4 . Transporters such as organic anion-transporting polypeptides (OATPs) and efflux pumps like P-glycoprotein (P-gp) may influence the intracellular concentration and distribution of I-BET762 carboxylic acid . These transport mechanisms are critical for determining the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
I-BET762 carboxylic acid is primarily localized in the nucleus, where it interacts with chromatin and inhibits BRD4 activity . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, nuclear localization signals (NLS) may facilitate the transport of I-BET762 carboxylic acid into the nucleus . Once inside the nucleus, the compound binds to bromodomains on histones, preventing BRD4 from recognizing acetylated lysine residues and modulating gene expression.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido I-BET762 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteEl grupo bencilo se reemplaza con una serie de grupos aromáticos y heteroaromáticos .
Métodos de producción industrial: La producción industrial del ácido I-BET762 generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de reactores automatizados y sistemas de purificación para optimizar la producción .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido I-BET762 sufre varias reacciones químicas, que incluyen:
Oxidación: Conversión de grupos alcohólicos a ácidos carboxílicos utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Reducción de cetonas a alcoholes utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Reacciones de halogenación donde se introducen átomos de cloro o bromo en el anillo aromático.
Reactivos y condiciones comunes:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Agentes halogenantes: Cloro, bromo.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios compuestos aromáticos sustituidos, que se pueden funcionalizar aún más para aplicaciones específicas .
Comparación Con Compuestos Similares
Molibresib (I-BET762): A potent BET inhibitor with similar binding affinity and mechanism of action.
JQ1: Another BET inhibitor with a different chemical structure but similar biological activity.
OTX015: A clinical-stage BET inhibitor with applications in cancer therapy
Uniqueness: I-BET762 carboxylic acid is unique due to its specific modifications that enhance its binding affinity and selectivity for BET proteins. Its carboxylic acid moiety allows for conjugation reactions, making it a valuable tool in the synthesis of PROTAC molecules .
Propiedades
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-11-23-24-20-16(10-18(26)27)22-19(12-3-5-13(21)6-4-12)15-9-14(28-2)7-8-17(15)25(11)20/h3-9,16H,10H2,1-2H3,(H,26,27)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIZLTSJCDOIBH-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2CC(=O)O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


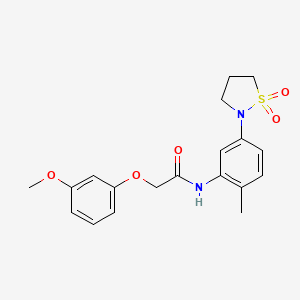


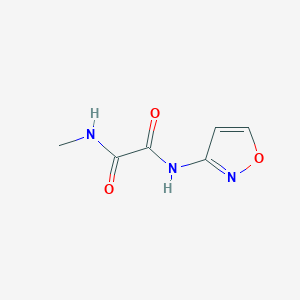
![N-(4-fluorophenyl)-11-(6-fluoropyridin-2-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2576481.png)
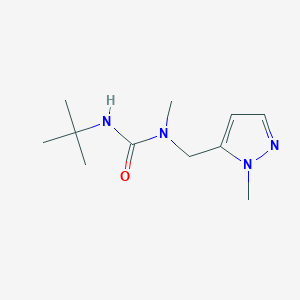
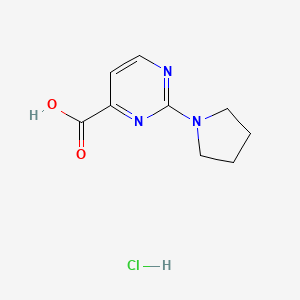
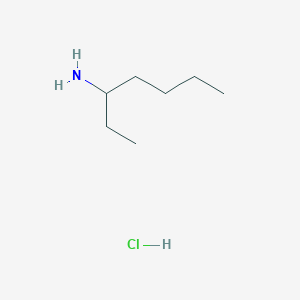
![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2576490.png)
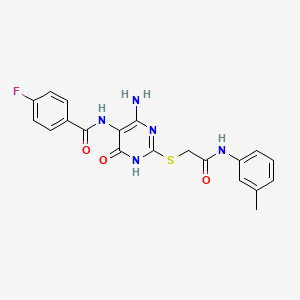
![2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B2576492.png)
![Tert-butyl 7-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2576493.png)
